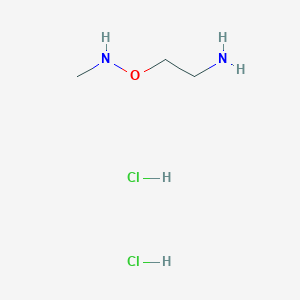

2-((Methylamino)oxy)ethanamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(methylaminooxy)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O.2ClH/c1-5-6-3-2-4;;/h5H,2-4H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTXPKQUOOOSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNOCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-44-9 | |

| Record name | (2-aminoethoxy)(methyl)amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-((Methylamino)oxy)ethanamine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 2-((Methylamino)oxy)ethanamine dihydrochloride, a valuable bifunctional molecule with applications in chemical biology and drug development. The synthesis is strategically designed in a multi-step sequence, commencing with commercially available starting materials. Key transformations include the protection of functional groups, N-methylation, O-alkylation, and a final deprotection/salt formation. This guide offers detailed, step-by-step protocols, insights into the rationale behind experimental choices, and methods for the characterization of intermediates and the final product.

Introduction and Strategic Overview

This compound is a unique chemical entity featuring a methylamino-oxy moiety and a primary amino group. This combination of functionalities makes it an attractive building block for the synthesis of more complex molecules, particularly in the realm of bioconjugation and targeted drug delivery. The presence of an aminooxy group allows for the chemoselective formation of stable oxime linkages with aldehydes and ketones, a reaction widely employed for coupling molecules under mild, physiological conditions. The primary amine provides a versatile handle for further functionalization.

The synthetic strategy detailed herein is designed for clarity, efficiency, and scalability. It employs a protecting group strategy to ensure regioselective reactions and minimize the formation of byproducts. The overall synthetic pathway can be conceptualized as follows:

Caption: A high-level overview of the synthetic strategy.

Detailed Synthetic Methodologies

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-N-methylhydroxylamine (Intermediate 1)

The synthesis commences with the protection of the commercially available N-methylhydroxylamine hydrochloride. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the nitrogen atom of N-methylhydroxylamine. It is stable under a variety of reaction conditions and can be readily removed under acidic conditions.

Reaction Scheme:

Experimental Protocol:

-

To a stirred solution of N-methylhydroxylamine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base, for instance, triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq), portion-wise.

-

Allow the mixture to stir for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.

-

To this suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford N-(tert-butoxycarbonyl)-N-methylhydroxylamine as a white solid.

Causality of Experimental Choices:

-

The use of a base is crucial to neutralize the hydrochloride salt of the starting material and to facilitate the reaction with (Boc)₂O.

-

Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.

-

The choice of a non-protic solvent like DCM or THF is essential to prevent unwanted side reactions with the Boc anhydride.

Step 2: Synthesis of tert-Butyl (2-((tert-butoxycarbonyl)(methyl)amino)oxy)ethylcarbamate (Intermediate 2)

The second step involves the O-alkylation of the protected N-methylhydroxylamine with a suitable two-carbon electrophile bearing a protected amino group. A common and effective reagent for this transformation is 2-(Boc-amino)ethyl bromide.

Reaction Scheme:

Experimental Protocol:

-

To a solution of N-(tert-butoxycarbonyl)-N-methylhydroxylamine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as cesium carbonate (1.5 eq) or potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to generate the corresponding alkoxide.

-

Add 2-(Boc-amino)ethyl bromide (1.2 eq) to the reaction mixture.

-

Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired protected intermediate as a colorless oil or a white solid.

Causality of Experimental Choices:

-

The use of a strong, non-nucleophilic base is necessary to deprotonate the hydroxyl group of the protected hydroxylamine, making it a potent nucleophile for the subsequent alkylation.

-

Polar aprotic solvents like DMF or acetonitrile are ideal for SN2 reactions as they solvate the cation of the base while leaving the anion (the nucleophile) relatively free to react.

-

Heating the reaction mixture increases the rate of the alkylation reaction.

Step 3: Deprotection and Formation of this compound (Final Product)

The final step involves the simultaneous deprotection of both Boc groups and the formation of the dihydrochloride salt. This is conveniently achieved by treating the protected intermediate with an excess of hydrochloric acid.

Reaction Scheme:

Experimental Protocol:

-

Dissolve the protected intermediate (1.0 eq) in a suitable solvent such as methanol, dioxane, or diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in dioxane (e.g., 4 M) or diethyl ether (e.g., 2 M) in excess (at least 4 equivalents).

-

Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

The product, being a salt, will often precipitate out of the solution. If precipitation occurs, collect the solid by filtration.

-

If the product remains in solution, concentrate the reaction mixture under reduced pressure.

-

Wash the resulting solid with a non-polar solvent like diethyl ether or hexane to remove any organic impurities.

-

Dry the final product under vacuum to obtain this compound as a white or off-white hygroscopic solid.

Causality of Experimental Choices:

-

A strong acid like HCl is required to cleave the acid-labile Boc protecting groups.[1]

-

The use of anhydrous HCl or a solution of HCl in an organic solvent is preferred to avoid the presence of water, which can sometimes complicate the isolation of the final salt.

-

The dihydrochloride salt is formed in situ as both the methylamino and the primary amino groups are protonated by the excess acid.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Molar Mass ( g/mol ) | Theoretical Yield |

| 1 | N-Methylhydroxylamine HCl | (Boc)₂O, Et₃N | N-Boc-N-methylhydroxylamine | 147.17 | ~85-95% |

| 2 | N-Boc-N-methylhydroxylamine | 2-(Boc-amino)ethyl bromide, Cs₂CO₃ | Protected Intermediate | 348.43 | ~70-85% |

| 3 | Protected Intermediate | HCl | This compound | 179.07 | >90% |

Experimental Workflow and Reaction Scheme Diagrams

Caption: A step-by-step workflow for the synthesis.

Caption: The overall chemical reaction scheme.

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure at each step.

-

Mass Spectrometry (MS): To confirm the molecular weight of the products.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Melting Point: For solid compounds, the melting point can be a useful indicator of purity.

Conclusion

This technical guide outlines a reliable and well-reasoned synthetic route for the preparation of this compound. By employing a robust protecting group strategy and well-established reaction conditions, this methodology provides a clear pathway for researchers and drug development professionals to access this valuable chemical building block. The detailed protocols and explanations of the underlying chemical principles are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

- Carpino, L. A., & Giza, C. A. (1959). O-Acylhydroxylamines. I. Synthesis of O-Benzoylhydroxylamine. Journal of the American Chemical Society, 81(4), 955–957.

- Albrecht, S., Defoin, A., & Tarnus, C. (2006). A direct preparation of O-substituted hydroxylamines from alcohols. Synthesis, 2006(10), 1635-1638.

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

- Kikugawa, Y., & Miyake, Y. (1981). A convenient method for the N-alkylation of amines and amino acids. Synthesis, 1981(6), 464-465.

- Cortese, F. C. (1936). β-Bromoethylamine Hydrobromide. Organic Syntheses, 16, 5.

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

-

N-Methylhydroxylamine hydrochloride. PubChem. (n.d.). Retrieved from [Link]

-

tert-Butyl N-hydroxycarbamate. MDPI. (2023). Retrieved from [Link]

- Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N′-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). (2012). Tetrahedron Letters, 53(48), 6526-6528.

- On the selective N-methylation of BOC-protected amino acids. (2009). The Journal of Organic Chemistry, 74(23), 9204-9207.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-((Methylamino)oxy)ethanamine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-((Methylamino)oxy)ethanamine dihydrochloride, a molecule of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data in publicly accessible literature, this guide focuses on the foundational aspects of the molecule, including its chemical identity and predicted spectral characteristics. Crucially, it outlines detailed, field-proven experimental protocols for the determination of its key physicochemical parameters: melting point, solubility, and dissociation constants (pKa). Furthermore, a plausible synthetic route is proposed, offering a complete framework for researchers to synthesize, characterize, and evaluate this compound for their specific applications. This document is designed to be a practical resource, enabling rigorous scientific investigation and informed decision-making in a research and development setting.

Introduction

This compound is a bifunctional molecule containing both an amino and a methylamino-oxy group. Its structure suggests potential utility as a building block in medicinal chemistry and materials science, where the introduction of a constrained, yet flexible, linker with specific hydrogen bonding capabilities is desired. The dihydrochloride salt form enhances its solubility in aqueous media, a critical attribute for many biological and pharmaceutical applications.

As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its effective application. These properties govern its behavior in various environments, influencing its reactivity, bioavailability, and formulation characteristics. This guide provides the necessary theoretical background and practical methodologies to empower researchers to fully characterize this promising molecule.

Chemical Identity and Structure

A solid understanding of the chemical identity of this compound is the starting point for any scientific investigation.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1187830-44-9 | [1] |

| Molecular Formula | C₃H₁₂Cl₂N₂O | [1] |

| Molecular Weight | 163.05 g/mol | [1] |

| Chemical Structure |  | - |

Predicted Spectral Properties

Predicted ¹H NMR Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The predicted ¹H NMR spectrum in D₂O would likely exhibit the following signals:

-

A triplet corresponding to the two protons of the methylene group adjacent to the primary amine.

-

A triplet corresponding to the two protons of the methylene group adjacent to the oxygen atom.

-

A singlet for the three protons of the methyl group attached to the nitrogen.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule. Expected signals would include:

-

A signal for the carbon of the methylene group adjacent to the primary amine.

-

A signal for the carbon of the methylene group adjacent to the oxygen atom.

-

A signal for the carbon of the methyl group.

Predicted Mass Spectrum

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The predicted mass spectrum would show a molecular ion peak corresponding to the free base (C₃H₁₀N₂O) and characteristic fragmentation patterns.

Predicted Infrared (IR) Spectrum

Infrared spectroscopy is used to identify functional groups. Key predicted vibrational frequencies include:

-

N-H stretching vibrations for the primary and secondary amine groups.

-

C-H stretching vibrations for the alkyl groups.

-

C-N stretching vibrations.

-

N-O stretching vibration.

-

O-C stretching vibration.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized based on established methods for the preparation of O-substituted hydroxylamines.[2][3][4] A common strategy involves the O-alkylation of a protected hydroxylamine derivative, followed by deprotection.

A potential synthetic workflow is outlined below:

Caption: Proposed synthesis workflow for this compound.

Experimental Determination of Physicochemical Properties

Given the absence of published data, the following sections provide detailed protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental property that provides an indication of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

A standard capillary melting point method should be employed.[5][6]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A preliminary rapid heating run is performed to determine an approximate melting range.

-

A second, slower determination is conducted with a heating rate of 1-2 °C per minute, starting from approximately 20 °C below the approximate melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range.

Solubility Profile

Solubility is a critical parameter, particularly for drug development, as it influences absorption and distribution. The dihydrochloride salt is expected to be water-soluble.

The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.[7]

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, various organic solvents) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The suspension is allowed to settle, and a clear aliquot of the supernatant is carefully removed using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable titration method.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Dissociation Constant (pKa) Determination

As a dihydrochloride salt of a diamine, 2-((Methylamino)oxy)ethanamine is expected to have two pKa values corresponding to the two protonated amine groups.

Potentiometric titration is a standard and accurate method for determining pKa values.[3]

-

Sample Preparation: A known concentration of this compound is dissolved in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the curve.[8] For a diprotic acid, there will be two equivalence points and two corresponding half-equivalence points where pH = pKa.

Caption: Workflow for pKa determination by potentiometric titration.

Stability Considerations

The stability of this compound should be assessed under various conditions. Alkoxyamines can be susceptible to homolytic cleavage of the C-O bond, particularly at elevated temperatures or upon exposure to light, to form radical species.[9] The stability of the dihydrochloride salt in solution at different pH values and temperatures should also be investigated to establish appropriate storage and handling conditions.

Conclusion

This technical guide provides a foundational framework for the comprehensive physicochemical characterization of this compound. While experimental data for this specific molecule is scarce, the provided protocols for determining melting point, solubility, and pKa, along with a proposed synthetic route and predicted spectral data, offer a robust starting point for researchers. A thorough understanding of these properties is essential for unlocking the full potential of this compound in drug discovery, chemical biology, and materials science. It is the author's hope that this guide will facilitate and standardize the investigation of this and other novel chemical entities.

References

-

Fias, S., & Van der Eycken, E. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(7), 821. [Link][3]

-

Ghosh, R., & Olofsson, B. (2014). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Letters, 16(7), 1830-1833. [Link][4]

-

Khan Academy. (2021, November 29). Titrations of polyprotic acids | Acids and bases | AP Chemistry | Khan Academy [Video]. YouTube. [Link][8]

-

Audran, G., et al. (2014). Labile alkoxyamines: past, present, and future. Chemical Communications, 50(44), 5846-5857. [Link][9]

-

University of Colorado Boulder. (n.d.). Melting point determination. Retrieved from [Link][5]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link][6]

Sources

- 1. 1187830-44-9|this compound|BLD Pharm [bldpharm.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]

- 4. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Labile alkoxyamines: past, present, and future - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01364F [pubs.rsc.org]

An In-Depth Technical Guide to 2-((Methylamino)oxy)ethanamine Dihydrochloride: A Versatile Linker for Modern Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Advanced Therapeutics

In the landscape of modern drug development, particularly in the realm of targeted therapies like Antibody-Drug Conjugates (ADCs), the linker molecule is a pivotal component that dictates the stability, efficacy, and safety of the entire construct.[1][2][][4] Among the arsenal of chemical tools available for bioconjugation, the formation of a stable oxime bond through the reaction of an aminooxy group with an aldehyde or ketone has emerged as a robust and highly selective method.[5][6][7][8][9] This guide provides a comprehensive technical overview of 2-((Methylamino)oxy)ethanamine dihydrochloride (CAS Number 1187830-44-9), a heterobifunctional linker poised for significant applications in drug discovery and development.[10][11][12][13][14] By dissecting its chemical properties, reactivity, and potential applications, this document serves as a resource for researchers seeking to leverage the power of oxime ligation in their work.

Core Chemistry: Understanding the Aminooxy Functional Group

The cornerstone of this compound's utility is the aminooxy moiety (-O-NH-). This functional group exhibits remarkable chemoselectivity, reacting specifically with aldehydes and ketones under mild aqueous conditions to form a stable oxime linkage.[5][6][15] This bioorthogonal reaction is a cornerstone of modern chemical biology, allowing for the precise coupling of molecules in complex biological environments without interfering with native functional groups.[9]

The stability of the resulting oxime bond is a key advantage over other linkages, such as hydrazones, which can be more susceptible to hydrolysis.[7][16] This enhanced stability is crucial for applications like ADCs, where the linker must remain intact in systemic circulation to prevent premature release of the cytotoxic payload, a factor that can lead to off-target toxicity.[1][17]

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure and the known characteristics of similar small molecules.

| Property | Value | Source/Comment |

| CAS Number | 1187830-44-9 | [10][11][12][14] |

| Molecular Formula | C₃H₁₂Cl₂N₂O | [11][12] |

| Molecular Weight | 163.05 g/mol | [11][12][14] |

| Form | Expected to be a solid | Inferred from dihydrochloride salt form |

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and DMF | Inferred from salt form and presence of polar functional groups.[5] |

| Storage | Inert atmosphere, room temperature | [11] |

Synthesis and Reactivity

A plausible synthetic route to this compound can be conceptualized based on established organic chemistry principles. A likely precursor would be a protected form of 2-aminoethanol, which could be N-methylated and then reacted with a suitable source of the aminooxy group, followed by deprotection and salt formation. A potential, though unverified, synthetic pathway is outlined below.

Hypothetical Synthetic Workflow

Caption: Hypothetical synthesis of this compound.

The reactivity of this compound is dominated by its two primary functional groups: the primary amine and the N-methylaminooxy group. The aminooxy group will readily participate in oxime ligation with aldehydes and ketones. The primary amine provides a handle for further functionalization, for example, by acylation to attach a payload or a targeting moiety. The dihydrochloride salt form ensures stability and enhances water solubility.

Applications in Drug Discovery and Bioconjugation

The bifunctional nature of this compound makes it a versatile building block in several areas of drug discovery.

Antibody-Drug Conjugates (ADCs)

A primary application lies in the construction of ADCs.[2][][4][5][18] In a typical strategy, the primary amine of the linker can be acylated with a cytotoxic drug. The resulting drug-linker conjugate, now bearing a free aminooxy group, can then be conjugated to an antibody that has been engineered or modified to present an aldehyde or ketone group. This can be achieved, for example, by the periodate oxidation of glycans on the antibody.[19]

Caption: Workflow for site-specific ADC synthesis using an aminooxy linker.

PROTACs and Molecular Glues

The principles of using this linker can be extended to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The bifunctional nature of the linker allows for the coupling of a protein-of-interest (POI) binder to an E3 ligase binder, facilitating the targeted degradation of pathogenic proteins.

Peptide and Protein Labeling

For diagnostic and research purposes, the linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins and peptides that have been modified to contain a carbonyl group.[7] This enables a wide range of applications in cellular imaging, immunoassays, and proteomics.

Experimental Protocol: Oxime Ligation for Antibody Labeling

The following is a generalized protocol for the labeling of an antibody with an aminooxy-functionalized molecule, adapted from established methodologies. This protocol assumes the use of a pre-activated drug or probe that has been conjugated to 2-((Methylamino)oxy)ethanamine.

Materials:

-

IgG antibody to be labeled

-

10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5

-

Sodium periodate (NaIO₄) solution (100 mM in dH₂O)

-

Ethylene glycol

-

Drug-linker conjugate (pre-conjugated to 2-((Methylamino)oxy)ethanamine) stock solution (e.g., 5 mM in DMSO)

-

Aniline solution (1 M in reaction buffer, optional catalyst)

-

Purification column (e.g., Sephadex G-25)

-

PBS buffer, pH 7.4

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in 1X PBS buffer to a concentration of 3-15 mg/mL (20-100 µM).

-

-

Antibody Carbohydrate Oxidation:

-

To the antibody solution, add 1/10th volume of 10X reaction buffer.

-

Add 1/10th volume of 100 mM NaIO₄ stock solution.

-

Incubate for 30 minutes on ice, protected from light.

-

Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM.

-

Incubate for 10 minutes at room temperature.

-

-

Labeling Reaction:

-

Add a 50-fold molar excess of the drug-linker conjugate stock solution to the oxidized antibody solution.

-

(Optional) To catalyze the reaction, add 1/10th volume of the 1 M aniline solution.[7]

-

Incubate at room temperature for 2 hours with gentle shaking, protected from light.

-

-

Purification:

-

Separate the labeled antibody from the excess free drug-linker conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance of the protein (typically at 280 nm) and the conjugated drug/probe at its specific maximum absorbance wavelength.

-

Conclusion and Future Perspectives

This compound represents a valuable and versatile tool for researchers in the fields of medicinal chemistry, chemical biology, and drug development. Its simple structure, combined with the robust and selective reactivity of the aminooxy group, provides a reliable method for the construction of complex biomolecules. As the demand for targeted therapeutics and precisely engineered biological probes continues to grow, the application of such heterobifunctional linkers is expected to expand, driving innovation in areas from cancer therapy to advanced diagnostics. The principles and protocols outlined in this guide provide a solid foundation for harnessing the potential of this and similar aminooxy-containing reagents.

References

- BenchChem. (2025).

- BroadPharm. (n.d.). Aminooxy PEG, Aminooxy linker, Aldehyde reactive.

- Duflocq, S., Zhou, J., Huguenot, F., Vidal, M., & Liu, W.-Q. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(20), 3856–3860.

- Gilmore, J. M., Scheck, R. A., Esser-Kahn, A. P., Joshi, N. S., & Francis, M. B. (2006). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.

- Biotium. (2020). Protocol: Aminooxy Labeling of Glycoproteins.

- Pícha, J., Císařová, I., & Konvalinka, J. (2017). Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates. Journal of Peptide Science, 23(1), 13–15.

- Arctom Scientific. (n.d.). CAS NO. 1187830-44-9 | this compound.

- Google Patents. (1999).

- Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development.

- BLD Pharm. (n.d.). 1187830-44-9|this compound.

- Kölmel, D. K., & Kool, E. T. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.

- Guidechem. (n.d.). 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride 10554-64-0.

- Alichem. (n.d.). This compound, 97% Purity, C3H12Cl2N2O, 1 gram.

- Adooq Bioscience. (n.d.). Antibody-drug Conjugates | ADC.

- MySkinRecipes. (n.d.). This compound.

- 参比制剂. (n.d.). 2-[(Methylamino)oxy]ethanamine hydrochloride | CAS:1187830-44-9.

- Su, Z., Xiao, Y., Zhang, M., & Zhao, L. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3400–3425.

- EvitaChem. (n.d.). Buy 11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate (EVT-358761).

- Sigma-Aldrich. (n.d.). 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride.

- Bhasin, D., & Singh, S. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 11(8), 757–768.

- Desai, T. A., & Finlay, D. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 53(2), 651–699.

- PubChem. (n.d.). 2-(Methylamino)ethanol.

- Simson Pharma Limited. (n.d.). 2-(Methylamino)ethanol | CAS No- 109-83-1.

- Sigma-Aldrich. (n.d.). 2-(Methylamino)ethanol ≥ 98%.

- Donaghy, H. (2016).

- MedChemExpress. (n.d.). ADC Linker (Inhibitors Agonists Modulators Antagonists).

- Google Patents. (2013). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.

- CymitQuimica. (n.d.). CAS 98231-71-1: Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]….

- BOC Sciences. (n.d.). Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More.

- Lesnikowski, Z. J. (2016). Recent developments with boron as a platform for novel drug design. Expert Opinion on Drug Discovery, 11(6), 569–577.

- Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers.

- Tenova Pharma. (n.d.). di(methyl-d3)-[2-(methylamino)ethyl]amine HCl.

- PubChem. (n.d.). 2-Picoline, alpha-(2-(dimethylamino)ethoxy)-alpha-methyl-alpha-(2-thienyl)-, hydrochloride.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-(Methylamino)ethanol.

- Google Patents. (2010). CN101417985B - Method for synthesizing 2-amino thizaoline.

- Google Patents. (2021). CN113603640A - A kind of synthetic method of oxypyrone ethylamine salt.

- PubChem. (n.d.). Poly(oxy-1,2-ethanediyl), alpha-(2-(methylamino)ethyl)-omega-(2-(methylamino)ethoxy)-.

- Kassim, M. A., Alshaghdari, A. G. A., Yusoff, R., & Aroua, M. K. (2024). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Malaysian Journal of Science, 43(Special Issue), 1-11.

- Echemi. (n.d.). Ethanamine, 2-(2-methoxyphenoxy)-, hydrochloride (1:1). Retrieved from Echemi website..

Sources

- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]

- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 10. arctomsci.com [arctomsci.com]

- 11. 1187830-44-9|this compound|BLD Pharm [bldpharm.com]

- 12. calpaclab.com [calpaclab.com]

- 13. This compound [myskinrecipes.com]

- 14. cn.canbipharm.com [cn.canbipharm.com]

- 15. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 16. US5880270A - Aminooxy-containing linker compounds for formation of stably-linked conjugates and methods related thereto - Google Patents [patents.google.com]

- 17. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. adooq.com [adooq.com]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure and Characterization of 2-((Methylamino)oxy)ethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 2-((Methylamino)oxy)ethanamine dihydrochloride, a molecule of interest in medicinal chemistry and drug development. As a bifunctional molecule featuring both a primary amine and a methylamino-oxy group, it presents unique opportunities for the synthesis of novel chemical entities. This document outlines a plausible synthetic pathway, detailed analytical characterization methodologies, and critical safety and handling protocols, serving as a vital resource for researchers working with this and related compounds.

Introduction

This compound is a chemical compound with the molecular formula C₃H₁₂Cl₂N₂O.[1] Its structure is characterized by an ethylamine backbone with a methylamino-oxy substituent at the 2-position. The presence of two basic nitrogen atoms allows for the formation of a stable dihydrochloride salt, which typically improves handling and solubility in aqueous media. The unique arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for the introduction of a constrained and functionalized linker in drug discovery programs. Its potential applications lie in the development of novel therapeutics where the specific geometry and chemical reactivity of the amino-oxy and primary amine moieties can be exploited for targeted interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1187830-44-9 | [1] |

| Molecular Formula | C₃H₁₂Cl₂N₂O | [1] |

| Molecular Weight | 163.05 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in water (predicted) | |

| Storage | Store at room temperature in an inert atmosphere. | [2] |

Synthesis and Purification

A potential synthetic pathway is the reaction of N-methylhydroxylamine with N-Boc-2-bromoethylamine, followed by deprotection of the Boc group and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt.

Diagram: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-2-((methylamino)oxy)ethanamine

-

To a solution of N-methylhydroxylamine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of N-Boc-2-bromoethylamine (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified N-Boc-2-((methylamino)oxy)ethanamine (1.0 eq) in a minimal amount of anhydrous dioxane or diethyl ether.

-

Cool the solution to 0 °C.

-

Add a solution of hydrochloric acid in dioxane or diethyl ether (2.2 eq) dropwise with stirring.

-

A precipitate should form upon addition. Stir the suspension at room temperature for 2-4 hours.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

-

N-protection: The use of a Boc-protected aminoethylating agent is crucial to prevent side reactions, such as N-alkylation of the starting material or polymerization.

-

Base and Solvent: Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating the hydroxylamine. DMF is a polar aprotic solvent that effectively solvates the resulting anion and facilitates the Sₙ2 reaction.

-

Deprotection and Salt Formation: Acidic conditions (HCl) are used to simultaneously remove the acid-labile Boc protecting group and form the dihydrochloride salt of the final product.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The chemical shifts will be influenced by the presence of the electronegative oxygen and nitrogen atoms, as well as the protonation state of the amines.

-

-CH₃: A singlet corresponding to the methyl protons.

-

-O-CH₂-: A triplet adjacent to the oxygen atom.

-

-CH₂-NH₃⁺: A triplet adjacent to the protonated primary amine.

-

-NH₂⁺-CH₃ and -NH₃⁺: Broad signals due to proton exchange with the solvent and each other.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the carbon skeleton.

-

-CH₃: A signal for the methyl carbon.

-

-O-CH₂-: A signal for the carbon adjacent to the oxygen.

-

-CH₂-NH₃⁺: A signal for the carbon adjacent to the primary amine.

Diagram: Expected NMR Correlation Workflow

Caption: Workflow for structural elucidation using 2D NMR.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. For the free base, the molecular ion peak would be expected at m/z corresponding to C₃H₁₀N₂O. In the case of the dihydrochloride salt, electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺ and potentially the [M+Na]⁺ adduct of the free base.

Expected Fragmentation Pattern:

Alpha-cleavage is a common fragmentation pathway for amines and ethers.[3] We can anticipate fragmentation adjacent to the nitrogen and oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: Broad bands in the region of 3300-2500 cm⁻¹ are expected due to the stretching vibrations of the protonated amine groups (R-NH₃⁺ and R₂-NH₂⁺).[4]

-

C-H Stretching: Bands in the 3000-2850 cm⁻¹ region corresponding to the methyl and methylene groups.

-

N-H Bending: A band around 1600-1500 cm⁻¹ for the bending vibration of the primary amine.[5]

-

C-N Stretching: A band in the 1250-1020 cm⁻¹ region.[1]

-

C-O Stretching: A band in the 1150-1050 cm⁻¹ region for the ether linkage.

Applications in Drug Development

This compound serves as a versatile scaffold in medicinal chemistry. The primary amine provides a point for amide bond formation, reductive amination, or other conjugations. The methylamino-oxy moiety offers a unique linker with specific steric and electronic properties. This can be particularly useful in the design of:

-

PROTACs and Molecular Glues: The linker can be used to connect a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.

-

Fragment-Based Drug Discovery: It can be used as a starting point for growing fragments into more potent lead compounds.

-

Bioconjugation: The primary amine allows for conjugation to biomolecules.

Safety, Handling, and Storage

Safety Precautions:

-

Always handle this compound in a well-ventilated fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Avoid inhalation of dust and contact with skin and eyes.[5]

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.[5]

Handling:

-

This compound is likely hygroscopic and should be handled under an inert atmosphere if possible.[4]

-

Avoid creating dust.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][6]

-

It is recommended to store the compound at room temperature under an inert atmosphere.[2]

Conclusion

This compound is a promising building block for chemical synthesis and drug discovery. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and detailed methodologies for its characterization. Adherence to the outlined safety protocols is paramount when handling this compound. The information presented herein should empower researchers to confidently synthesize, characterize, and utilize this molecule in their research endeavors.

References

-

U.S. National Library of Medicine. (n.d.). Safety Data Sheet - Ethanamine, 2-chloro-N,N-diethyl-, hydrochloride. PubChem. Retrieved January 17, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved January 17, 2026, from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Problems in Chemistry. Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. researchgate.net [researchgate.net]

- 5. Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-((Methylamino)oxy)ethanamine dihydrochloride: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

2-((Methylamino)oxy)ethanamine dihydrochloride is a specialized chemical intermediate that holds significant promise for the synthesis of novel therapeutic agents. Its unique structural features, combining a methylaminoxy moiety with an ethanamine backbone, make it a valuable building block for introducing specific pharmacophores into larger, more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety information.

Core Molecular and Physical Properties

This compound is the hydrochloride salt form of the parent amine, which enhances its stability and solubility in aqueous media, a desirable characteristic for many chemical reactions and biological assays.

| Property | Value | Source |

| Molecular Formula | C₃H₁₂Cl₂N₂O | [1] |

| Molecular Weight | 163.05 g/mol | [1][2] |

| CAS Number | 1187830-44-9 | [1][2] |

| Appearance | (Expected) White to off-white solid | General chemical knowledge |

| Storage | Inert atmosphere, room temperature | [2] |

Synthesis and Mechanism: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that typically involves the use of protecting groups to ensure the selective formation of the desired product. The following protocol is a representative synthesis based on established organic chemistry principles for similar compounds, emphasizing the strategic use of the tert-butoxycarbonyl (Boc) protecting group.

Rationale for Boc Protection

The use of the Boc protecting group is crucial in this synthesis. It selectively blocks the reactivity of the amine functionalities, preventing unwanted side reactions and allowing for the controlled formation of the aminoxy linkage. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, making it an ideal choice for this synthetic route.[3][4]

Experimental Protocol

Step 1: Synthesis of N,O-bis(tert-butoxycarbonyl)hydroxylamine

This initial step involves the protection of hydroxylamine to create a stable intermediate for subsequent reactions.

-

Procedure: To a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., water, dichloromethane, or dioxane), a base such as sodium carbonate or potassium bicarbonate is added. Di-tert-butyl dicarbonate (Boc₂O) is then added portion-wise over a period of 30 minutes to 6 hours while maintaining the temperature between 10°C and 60°C.[5] The resulting N,O-bis-Boc-hydroxylamine is then isolated.[5]

Step 2: Synthesis of a Suitable Precursor (e.g., 2-bromo-N-(tert-butoxycarbonyl)ethan-1-amine)

A common strategy involves the preparation of a Boc-protected ethanolamine derivative that can be subsequently linked to the protected hydroxylamine.

Step 3: Alkylation and Final Deprotection

This final stage involves the formation of the core structure and the removal of the protecting groups.

-

Procedure: The N,O-bis-Boc-hydroxylamine is reacted with a suitable alkylating agent. Following the formation of the protected intermediate, the Boc groups are removed by treatment with a strong acid, such as hydrochloric acid (HCl) in a solvent like ethyl acetate or dioxane.[1][6] Typically, an excess of HCl (greater than 2 equivalents) is required to ensure complete cleavage of the Boc groups.[1] The reaction is generally carried out at a temperature between 30°C and 40°C for 30 minutes to 3 hours.[1] The final product, this compound, is then isolated, often as a crystalline solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists due to its potential to be incorporated into a wide range of biologically active molecules. The presence of the aminoxy linkage can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

While specific drugs synthesized directly from this intermediate are not extensively documented in publicly available literature, its structural motifs are found in various classes of therapeutic agents. For instance, the broader class of phenoxyethylamine derivatives has been explored for their potential as anti-obesity and anti-hyperglycemic agents.[7] The amine functionality is a common feature in many centrally acting drugs, and modifications to this part of a molecule can significantly impact its interaction with receptors and transporters in the brain.

The "methyleneaminoxy" moiety, a related structure, has been incorporated into analogues of the antidepressant drug viloxazine, demonstrating that this chemical feature can be used to modulate pharmacological activity.[2] This suggests that this compound could serve as a valuable starting material for the synthesis of novel compounds targeting a range of neurological and metabolic disorders.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the two methylene groups, and the amine protons. The chemical shifts and coupling patterns would be characteristic of the ethanamine backbone and the methylamino group.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the three carbon atoms in the molecule, with their chemical shifts influenced by the neighboring nitrogen and oxygen atoms.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base, with characteristic fragmentation patterns.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the safety data for analogous compounds like 2-(aminooxy)ethanamine dihydrochloride, it is expected to be a skin and eye irritant and may cause respiratory irritation.[8]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][8]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[9]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[8]

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its unique structure provides a scaffold for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers and drug development professionals seeking to utilize this promising building block in their scientific endeavors.

References

- CN113861047B - Synthesis method of 2- (2-methoxyphenoxy)

-

Synthesis of N,O-bis-BOC-hydroxylamine - PrepChem.com. (URL: [Link])

- CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google P

- US5166436A - Method for the preparation of N-ethylhydroxylamine hydrochloride - Google P

-

2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity - PubMed. (URL: [Link])

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

-

Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])

-

SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE - Malaysian Journal of Science. (URL: [Link])

- US4338333A - Ethanamine derivatives their preparation and use in pharmaceutical compositions - Google P

Sources

- 1. US5166436A - Method for the preparation of N-ethylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 2. 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. prepchem.com [prepchem.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. US4338333A - Ethanamine derivatives their preparation and use in pharmaceutical compositions - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

The Opportune Oxime: A Technical Guide to the Discovery and Application of Aminooxy-Containing Crosslinkers

For the modern researcher navigating the intricate world of bioconjugation, the quest for a perfect molecular "glue" is perpetual. We seek reactions that are specific, efficient, and robust, yet gentle enough to preserve the delicate functionality of biomolecules. Among the elite class of chemistries that fulfill these criteria, the formation of an oxime bond through the reaction of an aminooxy group with a carbonyl stands out as a particularly powerful and versatile tool. This guide provides an in-depth exploration of the discovery, mechanism, and practical application of aminooxy-containing crosslinkers, offering field-proven insights for scientists and drug development professionals.

A Serendipitous Discovery and the Rise of a Bioorthogonal Powerhouse

The story of aminooxy-containing crosslinkers is not one of a single "aha" moment but rather a gradual realization of the unique potential of the oxime ligation in biological systems. The fundamental reaction between a hydroxylamine derivative and an aldehyde or ketone to form an oxime has been a staple of organic chemistry for over a century. However, its application in the complex aqueous environment of biology was not immediately obvious.

Early bioconjugation strategies often relied on the reaction of primary amines with activated esters or isothiocyanates. While effective, these methods often suffer from a lack of specificity, as proteins typically present multiple reactive amine groups on their surface. The need for more selective, or "bioorthogonal," chemistries—reactions that proceed efficiently in a biological setting without interfering with native biochemical processes—drove the exploration of alternative reactive handles.

The turn of the 21st century saw a surge in the adoption of chemoselective ligations, and the oxime ligation emerged as a frontrunner. Researchers recognized that the aminooxy and carbonyl functional groups are largely absent in biological systems, thus providing a highly specific and orthogonal reaction pair. This realization, coupled with the inherent stability of the resulting oxime bond, particularly when compared to its hydrazone counterpart, set the stage for the development of a vast array of aminooxy-containing crosslinkers and their widespread application in chemical biology, drug development, and materials science.

The Chemical Heart of the Matter: Mechanism of Oxime Ligation

The elegance of the oxime ligation lies in its simplicity and efficiency under mild, aqueous conditions. The reaction proceeds through a nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by dehydration to yield the stable oxime linkage.

Caption: General mechanism of oxime bond formation.

The Critical Role of pH

The rate of oxime formation is significantly influenced by the pH of the reaction medium.[1] The reaction is generally favored under slightly acidic conditions (pH 4-5), as protonation of the carbonyl oxygen increases its electrophilicity, making it more susceptible to nucleophilic attack.[1][2] However, at very low pH, the aminooxy nucleophile becomes protonated, reducing its nucleophilicity and slowing the reaction. For many biological applications, maintaining a neutral pH is crucial to preserve the structure and function of the biomolecules involved.[1] This has led to the development of strategies to enhance the reaction rate at physiological pH.

Catalysis: Accelerating the Inevitable

To overcome the sluggish kinetics of oxime ligation at neutral pH, the use of nucleophilic catalysts has become standard practice. Aniline and its derivatives are the most commonly employed catalysts for this purpose.[1][3]

The mechanism of aniline catalysis involves the initial formation of a highly reactive protonated Schiff base intermediate between aniline and the carbonyl compound.[4] This intermediate is more susceptible to attack by the aminooxy nucleophile than the original carbonyl, leading to a significant acceleration of the reaction rate.[4]

Sources

- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

Physicochemical Characterization of 2-((Methylamino)oxy)ethanamine Dihydrochloride: A Guide to Solubility and Stability Assessment

An In-Depth Technical Guide for Drug Development Professionals

Abstract

2-((Methylamino)oxy)ethanamine dihydrochloride is a bifunctional molecule of interest in pharmaceutical research, potentially serving as a linker or building block in the synthesis of novel therapeutic agents. Its dihydrochloride salt form suggests high aqueous solubility, a critical attribute for drug development. However, the presence of a reactive aminoxy group necessitates a thorough evaluation of its chemical stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound. We will delve into the theoretical underpinnings, present detailed experimental protocols grounded in industry best practices and regulatory expectations, and offer insights into data interpretation. The methodologies described herein are designed to build a robust physicochemical profile, essential for informed decision-making in the early stages of drug discovery and development.

Introduction and Molecular Profile

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a detailed understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.[1] Solubility directly influences bioavailability and the feasibility of formulation, while stability dictates shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy.[2][3]

This compound (CAS: 1187830-44-9) is a molecule featuring a primary amine, a methylamino group, and an aminoxy functional group.

-

Molecular Formula: C₃H₁₂Cl₂N₂O

-

Molecular Weight: 163.05 g/mol

-

Key Functional Groups:

-

Primary Amine (-NH₂): A basic group that will be protonated at physiological pH, contributing significantly to aqueous solubility.

-

Aminoxy (-O-NHCH₃): A nucleophilic moiety that can participate in specific ligation chemistries, such as the formation of stable oxime bonds with aldehydes or ketones.[4][5] Its inherent stability, particularly compared to imines and hydrazones, makes it a valuable tool in bioconjugation.[4][5]

-

Dihydrochloride Salt: The presence of two hydrochloride salts dramatically enhances the polarity and aqueous solubility of the parent molecule. However, it can also influence the pH of unbuffered solutions and may require careful consideration during formulation.[3][6]

-

This unique combination of functional groups makes the compound a versatile building block. However, the same reactivity that makes the aminoxy group useful also presents a potential stability liability that must be rigorously assessed.

Comprehensive Solubility Assessment

Solubility is not a single value but a property dependent on the specific conditions of the medium.[7] For drug development, two types of solubility are of primary interest: thermodynamic and kinetic.[8]

-

Thermodynamic Solubility: The maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is the "true" solubility and is crucial for pre-formulation and predicting oral absorption. The shake-flask method is considered the gold standard for its determination.[9]

-

Kinetic Solubility: Measures the concentration of a compound when it starts to precipitate from a solution prepared by adding a concentrated stock (usually in DMSO) to an aqueous buffer.[7][8] It is a high-throughput screening parameter used early in discovery to flag compounds that may have dissolution rate-limited absorption.[8]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from established pharmaceutical methodologies for determining equilibrium solubility.[9][10]

Principle: An excess of the solid compound is agitated in a specific solvent system until equilibrium is reached. The supernatant is then filtered and analyzed to determine the concentration of the dissolved compound.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired test solvent. Relevant solvents include:

-

Purified Water (Milli-Q or equivalent)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

0.1 M HCl (to simulate gastric fluid)

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer

-

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. A 24-48 hour period is common, but equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: Allow the vials to stand undisturbed for at least 30 minutes to let the undissolved solid settle. Centrifuge the samples to further pellet the solid material.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. It is critical to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates, which could otherwise lead to an overestimation of solubility.[7]

-

Quantification: Analyze the filtrate using a validated analytical method, such as HPLC-UV, LC-MS, or NMR with an internal standard, to determine the concentration of the dissolved compound.

Data Presentation: Thermodynamic Solubility

Experimental results should be compiled into a clear, concise table.

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Purified Water | 25 | |||

| 0.1 M HCl | 1.0 | 37 | ||

| Acetate Buffer | 4.5 | 37 | ||

| PBS | 7.4 | 37 |

Solubility Assessment Workflow

The following diagram illustrates the logical flow for a comprehensive solubility assessment.

Caption: Workflow for determining kinetic and thermodynamic solubility.

Intrinsic Stability and Forced Degradation Studies

Understanding a molecule's intrinsic stability is a cornerstone of pharmaceutical development.[2] Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[11][12] This is a key requirement of regulatory bodies as outlined in ICH guidelines.[11][12][13]

The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[12][13] This range is sufficient to produce and detect degradants without generating secondary or tertiary products that are not relevant to formal shelf-life conditions.[12][13]

Experimental Protocol: Forced Degradation Studies

Principle: Solutions of the compound are exposed to various stress conditions (hydrolytic, oxidative, photolytic, thermal). Samples are analyzed at specific time points by a stability-indicating method to quantify the loss of the parent compound and detect the formation of degradants.

A. Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

B. Stress Conditions:

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubate at an elevated temperature (e.g., 60°C).

-

Sample at time points (e.g., 2, 8, 24, 48 hours).

-

Before analysis, neutralize samples with an equivalent amount of NaOH.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Incubate at room temperature (aminoxy and related structures can be base-labile).

-

Sample at shorter time points initially (e.g., 0.5, 1, 2, 4, 8 hours).

-

Neutralize samples with an equivalent amount of HCl before analysis.

-

-

Oxidative Degradation:

-

Thermal Degradation (Solution):

-

Incubate the stock solution (in water) at an elevated temperature (e.g., 60-80°C), protected from light.

-

Sample at time points (e.g., 1, 3, 7 days).

-

-

Thermal Degradation (Solid State):

-

Place the solid powder in a vial and store it in an oven at an elevated temperature (e.g., 60°C, 80°C).

-

Test at time points (e.g., 1, 2, 4 weeks) by dissolving the solid and analyzing.

-

-

Photostability:

-

Expose the stock solution and solid powder to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples after the exposure period.

-

C. Analytical Method: A stability-indicating analytical method, typically a reverse-phase HPLC method with UV or MS detection, is required. The method must be able to resolve the parent peak from all process impurities and degradation products. Peak purity analysis (e.g., using a photodiode array detector) is essential to ensure co-elution is not occurring.

Data Presentation: Forced Degradation Summary

Results should be tabulated to clearly show the extent of degradation under each condition.

| Stress Condition | Temperature | Duration | % Assay of Parent | % Degradation | No. of Degradants Detected |

| Control | 25°C | 48 hr | |||

| 0.1 M HCl | 60°C | 48 hr | |||

| 0.1 M NaOH | 25°C | 8 hr | |||

| 3% H₂O₂ | 25°C | 6 hr | |||

| Heat (Solution) | 80°C | 7 days | |||

| Heat (Solid) | 80°C | 4 weeks | |||

| Light (ICH Q1B) | 25°C | - |

Stability Testing Workflow

This diagram outlines the process for conducting forced degradation and setting up a formal stability study.

Caption: Workflow for forced degradation and long-term stability studies.

Conclusion and Forward Look

This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of this compound. By systematically applying the detailed protocols for solubility and stability testing, researchers can generate the critical data needed to assess its viability as a candidate for further development. The high polarity imparted by the dual hydrochloride salts and amine functionalities suggests excellent aqueous solubility, a highly desirable trait. The primary challenge and area of focus will be the stability of the aminoxy group, particularly under basic and oxidative conditions.

The results from the forced degradation studies will be instrumental in predicting potential liabilities, guiding formulation development to enhance stability, defining appropriate storage conditions, and establishing a retest period in accordance with regulatory guidelines.[2][14] A thorough understanding of these fundamental properties is not merely a data-gathering exercise; it is an essential, risk-mitigating strategy that underpins the entire drug development process.

References

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Baka, E., et al. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

-

Aradigm Corporation. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Applied Clinical Trials. Available at: [Link]

-

Lachman, L., & Schwartz, J. B. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharmaceuticals & Medical Devices Resources. Available at: [Link]

-

FDA. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]

-

Yang, M., et al. (2012). Extraordinary metabolic stability of peptides containing α-aminoxy acids. Amino Acids. Available at: [Link]

-

Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. Available at: [Link]

-

CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing. CD Formulation. Available at: [Link]

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]

-

Al-Gousous, J. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Vooturi, R., et al. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. Available at: [Link]

-

Stability Environments. (2025). Hydrochloric Acid Stability Requirements in Development Phases. Stability Environments. Available at: [Link]

-

Kumar, P., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters - ACS Publications. Available at: [Link]

-

Malamat, L., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC - NIH. Available at: [Link]

-

WEBAC-Chemie GmbH. (2025). Safety Data Sheet. WEBAC-Chemie GmbH. Available at: [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]

-

European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Available at: [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. onyxipca.com [onyxipca.com]

- 3. Hydrochloric Acid Stability Requirements in Development Phases [eureka.patsnap.com]

- 4. broadpharm.com [broadpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pharmtech.com [pharmtech.com]

- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

Spectroscopic Characterization of 2-((Methylamino)oxy)ethanamine Dihydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-((Methylamino)oxy)ethanamine dihydrochloride. As a crucial building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and probes, a thorough understanding of its spectroscopic properties is paramount for identity confirmation, purity assessment, and structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a detailed interpretation grounded in fundamental principles and comparative analysis with structurally related molecules.